![molecular formula C18H18N2O4 B2401331 Methyl 3-anilino-2-[(4-methoxybenzoyl)amino]acrylate CAS No. 245039-24-1](/img/structure/B2401331.png)
Methyl 3-anilino-2-[(4-methoxybenzoyl)amino]acrylate
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Description
“Methyl 3-anilino-2-[(4-methoxybenzoyl)amino]acrylate” is a chemical compound . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular formula of “Methyl 3-anilino-2-[(4-methoxybenzoyl)amino]acrylate” is C18H18N2O4 . The molecular weight is 326.35 .Physical And Chemical Properties Analysis
Some physical and chemical properties such as boiling point, melting point, and density of “Methyl 3-anilino-2-[(4-methoxybenzoyl)amino]acrylate” might be available from chemical suppliers .Scientific Research Applications
- Methyl 3-anilino-2-[(4-methoxybenzoyl)amino]acrylate can serve as a photosensitizer in PDT. PDT is a non-invasive cancer treatment that involves activating photosensitizers with light to generate reactive oxygen species, leading to tumor cell destruction. This compound’s absorption properties in the visible range make it suitable for this purpose .
- The compound contains an anilino group, which can be utilized for the synthesis of indole derivatives. Indoles are prevalent moieties in various biologically active compounds. Researchers can explore its reactivity in Fischer indole synthesis and other related reactions .
- Methyl 3-anilino-2-[(4-methoxybenzoyl)amino]acrylate can act as a monomer for polymerization. By incorporating it into polymer chains, scientists can create functional polymers with specific properties. These polymers find applications in drug delivery, coatings, and materials science .
- Researchers can modify the compound’s structure to design novel drugs. The anilino group provides opportunities for interactions with biological targets. Computational studies and molecular docking can guide drug discovery efforts .
- The acrylate moiety allows for conjugate addition reactions, Michael additions, and other transformations. Chemists can exploit these reactions to synthesize complex molecules or functionalize existing compounds .
- Methyl 3-anilino-2-[(4-methoxybenzoyl)amino]acrylate can be incorporated into coatings, adhesives, or surface treatments. Its unique structure may impart desirable properties such as UV resistance, adhesion, or hydrophobicity .
Photodynamic Therapy (PDT)
Indole Derivatives Synthesis
Polymerization and Functional Polymers
Drug Design and Medicinal Chemistry
Organic Synthesis and Chemical Reactions
Materials Science and Surface Modification
properties
IUPAC Name |
methyl (E)-3-anilino-2-[(4-methoxybenzoyl)amino]prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-23-15-10-8-13(9-11-15)17(21)20-16(18(22)24-2)12-19-14-6-4-3-5-7-14/h3-12,19H,1-2H3,(H,20,21)/b16-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAPIOLVLPBDQR-FOWTUZBSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=CNC2=CC=CC=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/C(=C/NC2=CC=CC=C2)/C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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